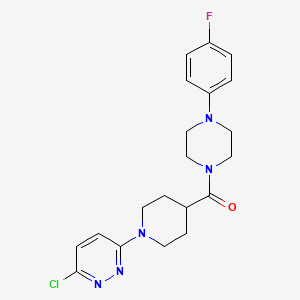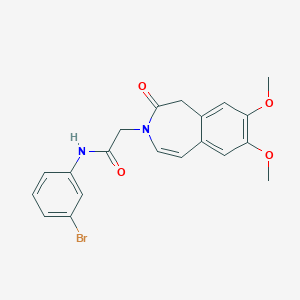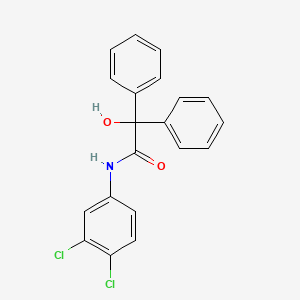![molecular formula C18H17N3O4 B10978915 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide](/img/structure/B10978915.png)
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a phenylethyl side chain, which can enhance its interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 2-position can be introduced via selective hydroxylation using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Phenylethyl Side Chain: The phenylethyl side chain can be attached through an amide bond formation. This can be achieved by reacting the quinazolinone derivative with (1S)-2-hydroxy-1-phenylethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under hydrogenation conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (palladium on carbon) under hydrogen gas are common.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinazolinone ketones or aldehydes.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s quinazolinone core is of particular interest due to its potential as an enzyme inhibitor. It can be used to study enzyme kinetics and inhibition mechanisms.
Medicine
Medically, compounds with quinazolinone cores have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. This specific compound could be investigated for similar therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The phenylethyl side chain may enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the phenylethyl side chain, which may reduce its binding affinity and specificity.
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-phenylethylacetamide: Similar structure but without the hydroxy group on the phenylethyl side chain, potentially affecting its solubility and reactivity.
Uniqueness
The presence of both the hydroxy and phenylethyl groups in 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide makes it unique. These groups can enhance its interaction with biological targets, potentially leading to higher efficacy in its applications.
特性
分子式 |
C18H17N3O4 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide |
InChI |
InChI=1S/C18H17N3O4/c22-11-15(12-6-2-1-3-7-12)19-16(23)10-21-17(24)13-8-4-5-9-14(13)20-18(21)25/h1-9,15,22H,10-11H2,(H,19,23)(H,20,25)/t15-/m1/s1 |
InChIキー |
UABHMEAYGFWDQV-OAHLLOKOSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
正規SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10978834.png)
![N-(4-chlorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10978835.png)

![N-(4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10978840.png)
![N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978845.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10978849.png)
![2'-(butan-2-yl)-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10978855.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10978856.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B10978860.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10978866.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide](/img/structure/B10978869.png)

![3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(2-methoxyphenethyl)propanamide](/img/structure/B10978891.png)